

# "history and discovery of Tartrazine as a food dye"

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An In-depth Technical Guide to the History and Discovery of Tartrazine as a Food Dye

For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

**Tartrazine** (FD&C Yellow No. 5) is a synthetic lemon-yellow azo dye that has been a ubiquitous colorant in foods, pharmaceuticals, and cosmetics for over a century. Its discovery in the late 19th century was a direct result of the burgeoning field of synthetic organic chemistry, which utilized coal tar as a primary feedstock for novel compounds. This guide provides a technical overview of the history of **Tartrazine**, from its initial synthesis to its establishment as a regulated food additive. It includes detailed experimental protocols for its synthesis, toxicological assessment, and analytical quantification. Furthermore, it explores the molecular mechanisms associated with its known hypersensitivity reactions, offering a comprehensive resource for professionals in the chemical and biomedical sciences.

## **Discovery and Historical Context**

**Tartrazine** was first synthesized in 1884 by the Swiss chemist Johann Heinrich Ziegler while working in the laboratories of the Bindschedler'sche Fabrik für chemische Industrie in Basel, Switzerland.[1] Ziegler's work was part of a broader European effort to investigate the chemical constituents of coal tar, a byproduct of coke production, for commercially valuable molecules. [1] The synthesis was patented and brought into production in Germany by BASF in 1885.[2]



Ziegler's original findings and the manufacturing process were formally presented to the scientific community in the journal Chemische Berichte in 1887.[1]

Initially, **Tartrazine** was primarily employed as a stable and cost-effective dye for textiles, particularly wool and silk, where its acidic groups could form strong bonds with the amine groups in protein fibers.[1] It served as a synthetic replacement for "Indian yellow," a costly and ethically challenging pigment derived from the urine of cows fed exclusively on mango leaves. [1][3] By the 1890s, its application expanded into food and drug coloring.[4] The rise of industrial food production and the need for standardized, visually appealing products drove its adoption. This transition culminated in its formal regulation under the U.S. Federal Food, Drug, and Cosmetic Act of 1938, which established a system for certifying "coal-tar colors" as safe for consumption, designating **Tartrazine** as FD&C Yellow No. 5.

## **Chemical Properties and Synthesis**

**Tartrazine** is chemically known as trisodium 5-hydroxy-1-(4-sulfonatophenyl)-4-[(E)-(4-sulfonatophenyl)diazenyl]-1H-pyrazole-3-carboxylate. It is a water-soluble powder with a characteristic bright orange-yellow hue in its solid form.[5]

## **Physicochemical Data**

The key quantitative properties of **Tartrazine** are summarized in the table below.

Property	Value	Reference(s)
Chemical Formula	C16H9N4Na3O9S2	[6]
Molar Mass	534.37 g/mol	[7]
Solubility in Water	20 g/100 mL (at 25°C)	[1]
Solubility in Glycerol	18 g/100 mL (at 25°C)	[1]
λmax (in water)	~427 nm	[7][8]
Acceptable Daily Intake (ADI)	0 - 7.5 mg/kg body weight	

## **Chemical Synthesis Workflow**

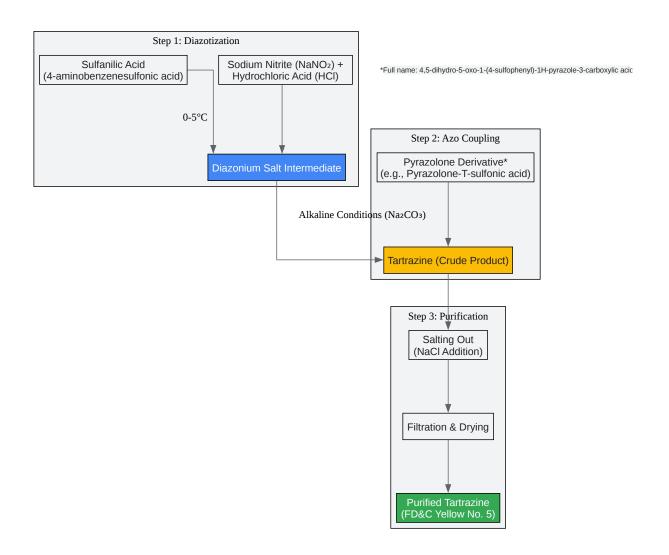






The industrial synthesis of **Tartrazine** is achieved through a diazo-coupling reaction. This process involves two primary steps: the diazotization of an aromatic amine followed by its coupling to an active methylene compound.





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**Caption:** General workflow for the chemical synthesis of **Tartrazine**.



## **Experimental Protocol: Laboratory-Scale Synthesis**

This protocol is a representative procedure for the synthesis of an azo dye via diazo coupling, adapted for **Tartrazine**.

#### Materials:

- Sulfanilic acid
- Anhydrous sodium carbonate (Na<sub>2</sub>CO<sub>3</sub>)
- Sodium nitrite (NaNO<sub>2</sub>)
- Concentrated hydrochloric acid (HCI)
- 5-oxo-1-(4-sulfophenyl)-2-pyrazoline-3-carboxylic acid (Pyrazolone-T-sulfonic acid)
- Sodium hydroxide (NaOH)
- Sodium chloride (NaCl)
- · Distilled water
- Ice

#### Procedure:

- Preparation of Sodium Sulfanilate Solution:
  - In a 250 mL Erlenmeyer flask, dissolve 2.5 g of anhydrous sodium carbonate in 100 mL of distilled water.
  - Add 8.0 g of sulfanilic acid monohydrate to the solution. Heat gently with stirring until all the acid dissolves.
  - Cool the resulting solution to room temperature.
- Diazotization of Sulfanilic Acid:



- To the sodium sulfanilate solution, add 3.0 g of sodium nitrite and stir until dissolved.
- Cool the flask in an ice-water bath until the temperature is between 0-5°C.
- Slowly, and with constant stirring, add 8.5 mL of concentrated HCI. The diazonium salt of sulfanilic acid should precipitate as a fine white solid. Maintain the temperature below 5°C.
   [9][10]
- Preparation of Coupling Component Solution:
  - In a separate 400 mL beaker, dissolve an equimolar amount of Pyrazolone-T-sulfonic acid and 15 g of sodium carbonate in 100 mL of water.
  - Cool this solution in an ice bath to below 5°C.
- Azo Coupling Reaction:
  - While stirring the pyrazolone solution vigorously, slowly add the cold suspension of diazotized sulfanilic acid.
  - A colored precipitate of **Tartrazine** will form. Continue to stir the mixture in the ice bath for 30 minutes to ensure the completion of the reaction. Maintain an alkaline pH throughout the coupling process.[11]
- Isolation and Purification:
  - Heat the reaction mixture to boiling to dissolve the precipitate.
  - Add approximately 20 g of sodium chloride (NaCl) to "salt out" the dye. Stir until the NaCl is dissolved.
  - Cool the mixture in an ice bath to maximize precipitation.
  - Collect the solid **Tartrazine** product by vacuum filtration using a Büchner funnel.
  - Wash the product with a small amount of saturated NaCl solution to remove impurities.
  - Dry the purified **Tartrazine** in a drying oven.



## **Early Toxicological and Analytical Assessment**

The widespread use of **Tartrazine** necessitated the development of methods for its safety assessment and detection in commercial products.

## **Toxicological Profile**

Early toxicological studies focused on determining the acute toxicity of **Tartrazine**, typically by establishing the median lethal dose (LD<sub>50</sub>). These studies were foundational in establishing its safety profile for regulatory agencies.

Study Parameter	Species	Route	LD50 Value	Reference(s)
Acute Oral LD50	Mouse	Oral	12,750 mg/kg	[12]
Acute Oral LD50	Mouse	Oral	> 6,250 mg/kg	[13]
Acute Oral LD50	Rat	Oral	> 2,000 mg/kg	[8][12]
Acute Oral LD50	Rat	Oral	11,250 mg/kg	[14]
Acute Intraperitoneal LD50	Rat	IP	5,830 mg/kg	[14]

# Experimental Protocol: Acute Oral Toxicity Assessment (OECD Guideline 420)

Modern toxicological assessments follow standardized, ethical guidelines. The OECD 420 Fixed Dose Procedure is the current standard for evaluating acute oral toxicity and is presented here as the benchmark methodology.[12][14]

Objective: To determine the acute oral toxicity of a substance by identifying a dose range that produces evident toxicity but avoids mortality as an endpoint.

Methodology:



 Animal Model: Healthy, young adult rats (typically females, as they are often slightly more sensitive) are used. Animals are caged individually and acclimated for at least 5 days before dosing.[12][15]

#### • Sighting Study:

- A single animal is dosed at a starting level (e.g., 300 mg/kg) based on existing data.
- The animal is observed for signs of toxicity.
- Depending on the outcome (no effect, toxic signs, or mortality), another animal is dosed sequentially at a higher or lower fixed dose level (5, 50, 300, 2000 mg/kg) until the dose for the main study is identified.[14][16]

#### · Main Study:

- Four additional animals are dosed at the level selected from the sighting study (for a total of 5 animals at that dose).
- The substance is administered as a single dose via oral gavage. Animals are fasted prior to dosing.[12]

#### Observations:

- Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, respiration, behavior), and body weight changes.
- Intensive observation occurs for the first few hours post-dosing and then daily for a total of 14 days.[17]
- Endpoint: The study allows for classification of the substance into a toxicity category based on the dose at which evident toxicity is observed, rather than calculating a precise LD<sub>50</sub>. A gross necropsy is performed on all animals at the end of the study.[14]

## Experimental Protocol: Quantification by High-Performance Liquid Chromatography (HPLC)



HPLC is the standard method for the accurate quantification of **Tartrazine** in food and beverage matrices.[18][19]

#### Instrumentation & Reagents:

- HPLC system with a UV-Vis or Diode Array Detector (DAD).
- Reversed-phase C18 column (e.g., 125 mm x 4.6 mm, 5 μm particle size).[4]
- Mobile Phase A: Ammonium acetate buffer (e.g., 20 mM, pH 6.8).
- · Mobile Phase B: Acetonitrile.
- Tartrazine analytical standard.
- 0.45 μm membrane filters.

#### Procedure:

- Standard Preparation:
  - Prepare a stock solution of Tartrazine (e.g., 1000 μg/mL) in distilled water.
  - Perform serial dilutions to create a series of calibration standards (e.g., 1.0, 10.0, 30.0, 50.0, 100.0 μg/mL).[4]
- Sample Preparation (Beverage Sample):
  - Degas carbonated samples using an ultrasonic bath for 15-30 minutes.[4][20]
  - Take a known volume (e.g., 2 mL) of the degassed liquid and filter it through a 0.45 μm membrane filter into an HPLC vial.[4]
- Chromatographic Conditions:
  - Mobile Phase: Use a gradient elution, for example: 0-5 min at 95% A / 5% B; ramp to 55%
     A / 45% B over 10 min; return to initial conditions.[20]
  - Flow Rate: 1.0 mL/min.[4]



Column Temperature: 30°C.[4]

Injection Volume: 10 μL.[4]

 Detection Wavelength: 425-430 nm (or a wavelength suitable for simultaneous analysis if other dyes are present, e.g., 455 nm).[4][21]

#### Analysis:

- Inject the calibration standards to generate a standard curve (Peak Area vs. Concentration).
- Inject the prepared sample.
- Quantify the amount of **Tartrazine** in the sample by comparing its peak area to the standard curve. The retention time for **Tartrazine** under these conditions is typically between 2.8 and 6.4 minutes.[4][20]

## **Molecular Mechanism of Hypersensitivity**

While generally regarded as safe, **Tartrazine** is known to cause hypersensitivity reactions in a small subset of the population, particularly those with aspirin sensitivity.[7] The reactions, which include urticaria (hives) and asthma, are often described as "pseudoallergic" because their mechanism is not always a classic IgE-mediated immune response.[7] Research suggests one pathway for **Tartrazine**'s effects involves the cholinergic nervous system.

### **Interaction with Muscarinic Acetylcholine Receptors**

Studies using isolated guinea-pig ileum have shown that **Tartrazine** can induce smooth muscle contraction in a dose-dependent manner.[20] This effect was inhibited by atropine, a competitive antagonist of muscarinic acetylcholine receptors, but not by other blocking agents. [20] This indicates that **Tartrazine** acts, either directly or indirectly, upon these receptors.[18] [20] Potentiation of the cholinergic signaling pathway may explain some of the physiological symptoms observed in sensitive individuals.[2][18]





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**Caption:** Proposed mechanism of **Tartrazine**-induced smooth muscle contraction.

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